molecular formula C16H15ClO B13344390 8-(tert-Butyl)-1-chlorodibenzo[b,d]furan

8-(tert-Butyl)-1-chlorodibenzo[b,d]furan

Cat. No.: B13344390
M. Wt: 258.74 g/mol
InChI Key: SFNHWWDLALTRLQ-UHFFFAOYSA-N
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Description

8-(tert-Butyl)-1-chlorodibenzo[b,d]furan is a chemical compound belonging to the dibenzofuran family Dibenzofurans are heterocyclic organic compounds consisting of two benzene rings fused to a central furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(tert-Butyl)-1-chlorodibenzo[b,d]furan typically involves the functionalization of dibenzofuran through electrophilic aromatic substitution reactions. One common method is the chlorination of dibenzofuran followed by the introduction of the tert-butyl group. This can be achieved using tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-(tert-Butyl)-1-chlorodibenzo[b,d]furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can remove the chlorine substituent or reduce the furan ring.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield dibenzofuran quinones, while substitution reactions can produce various functionalized dibenzofurans.

Scientific Research Applications

8-(tert-Butyl)-1-chlorodibenzo[b,d]furan has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives may have potential as bioactive molecules or probes for biological studies.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 8-(tert-Butyl)-1-chlorodibenzo[b,d]furan depends on its specific application. In chemical reactions, the tert-butyl and chlorine substituents influence the compound’s reactivity and selectivity. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding or inhibition mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: The parent compound without any substituents.

    8-tert-Butyldibenzofuran: Lacks the chlorine substituent.

    1-Chlorodibenzofuran: Lacks the tert-butyl substituent.

Uniqueness

8-(tert-Butyl)-1-chlorodibenzo[b,d]furan is unique due to the presence of both tert-butyl and chlorine substituents, which confer distinct chemical properties and potential applications. The combination of these substituents can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs.

Properties

Molecular Formula

C16H15ClO

Molecular Weight

258.74 g/mol

IUPAC Name

8-tert-butyl-1-chlorodibenzofuran

InChI

InChI=1S/C16H15ClO/c1-16(2,3)10-7-8-13-11(9-10)15-12(17)5-4-6-14(15)18-13/h4-9H,1-3H3

InChI Key

SFNHWWDLALTRLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC3=C2C(=CC=C3)Cl

Origin of Product

United States

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